molecular formula C12H15ClN2O2 B13257981 N-(5-chloro-2-methoxyphenyl)prolinamide

N-(5-chloro-2-methoxyphenyl)prolinamide

Cat. No.: B13257981
M. Wt: 254.71 g/mol
InChI Key: BXCKAIKXIWIOLL-VIFPVBQESA-N
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Description

N-(5-chloro-2-methoxyphenyl)prolinamide is a chemical compound with the molecular formula C12H15ClN2O2 and a molecular weight of 254.71 g/mol This compound is characterized by the presence of a prolinamide group attached to a 5-chloro-2-methoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)prolinamide typically involves the reaction of 5-chloro-2-methoxyaniline with proline in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)prolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)prolinamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)prolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloro-2-methoxyphenyl)prolinamide is unique due to its specific structural features, such as the presence of both a chloro and methoxy group on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

IUPAC Name

(2S)-1-(5-chloro-2-methoxyphenyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C12H15ClN2O2/c1-17-11-5-4-8(13)7-10(11)15-6-2-3-9(15)12(14)16/h4-5,7,9H,2-3,6H2,1H3,(H2,14,16)/t9-/m0/s1

InChI Key

BXCKAIKXIWIOLL-VIFPVBQESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)N2CCC[C@H]2C(=O)N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2CCCC2C(=O)N

Origin of Product

United States

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